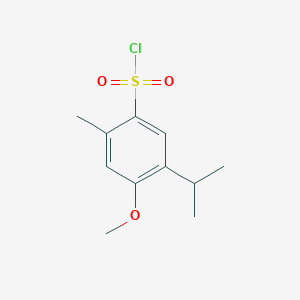
5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride: is an organic compound with the molecular formula C11H15ClO3S and a molecular weight of 262.76 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with isopropyl, methoxy, and methyl groups. It is commonly used in organic synthesis and research applications due to its reactivity and functional group diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride typically involves the sulfonation of 5-Isopropyl-4-methoxy-2-methylbenzene followed by chlorination. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid for sulfonation and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Sulfonamides, sulfonate esters, and sulfonothioates: from nucleophilic substitution.
Sulfonyl hydride: from reduction.
Aldehydes or carboxylic acids: from oxidation.
Scientific Research Applications
Chemistry: 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives. It is also employed in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules .
Medicine: The compound is used in the development of drugs, particularly those targeting enzymes and receptors that interact with sulfonyl groups. It is also used in the synthesis of sulfonamide-based antibiotics .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and polymers. It is also employed as an intermediate in the synthesis of various specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonyl derivatives. The molecular targets include amino groups on proteins and peptides, hydroxyl groups on carbohydrates, and thiol groups on cysteine residues .
Comparison with Similar Compounds
- 4-Methoxybenzenesulfonyl chloride
- 2-Methylbenzenesulfonyl chloride
- 4-Isopropylbenzenesulfonyl chloride
Uniqueness: 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is unique due to the presence of multiple substituents on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. The combination of isopropyl, methoxy, and methyl groups provides a distinct steric and electronic environment that can affect the compound’s behavior in various synthetic and biological applications .
Properties
IUPAC Name |
4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-7(2)9-6-11(16(12,13)14)8(3)5-10(9)15-4/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDRZYFYDMMUJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602547 |
Source


|
| Record name | 4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-83-7 |
Source


|
| Record name | 4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
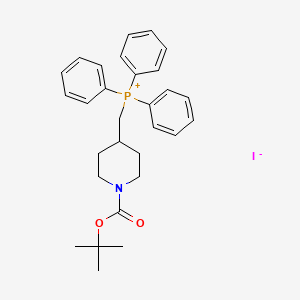
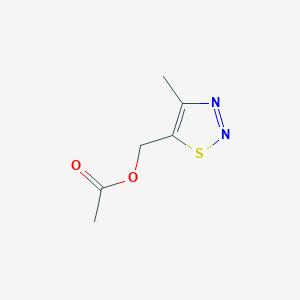
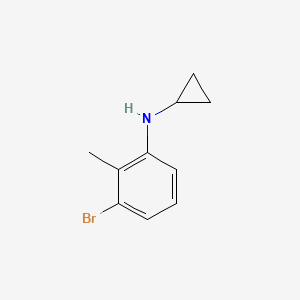
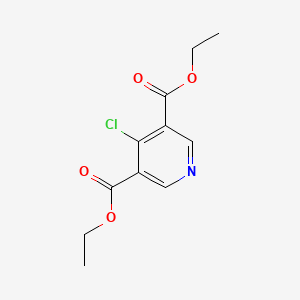

![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)
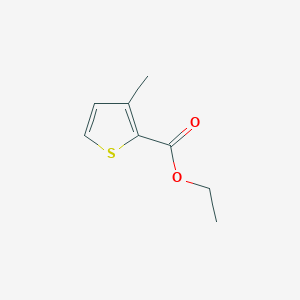
![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)

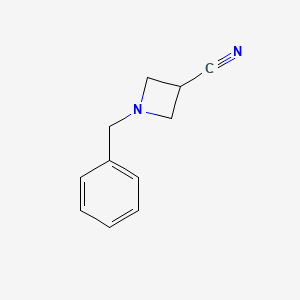
![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)

